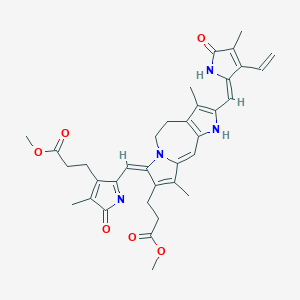
Nixdde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nixdde is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a unique method that involves the use of advanced technologies and techniques.
Mecanismo De Acción
The mechanism of action of Nixdde is not fully understood. However, it is believed that the compound works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. Nixdde may also work by disrupting the metabolic processes of the target organism, leading to a decrease in energy production and ultimately leading to cell death.
Biochemical and Physiological Effects
Nixdde has been shown to have various biochemical and physiological effects on organisms. In studies conducted on rats, Nixdde was found to cause liver and kidney damage at high doses. In studies conducted on insects, Nixdde was found to cause a decrease in energy production and ultimately leading to cell death. In studies conducted on plants, Nixdde was found to cause a decrease in growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nixdde has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using Nixdde in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on Nixdde, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential applications in medicine, agriculture, and environmental science, and the study of the compound's toxicity and safety for use in various applications.
Conclusion
In conclusion, Nixdde is a synthetic compound that has potential applications in various fields of scientific research. The compound is synthesized using advanced technologies and techniques such as CVD and ALD. Nixdde works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. The compound has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using Nixdde in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound. Future research on Nixdde should focus on the development of new synthesis methods, investigation of potential applications, and study of toxicity and safety for use in various applications.
Métodos De Síntesis
The synthesis of Nixdde involves the use of advanced technologies and techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). CVD is a process that involves the deposition of thin films of materials on a substrate by chemical reactions in the gas phase. ALD is a process that involves the deposition of thin films of materials on a substrate by alternating exposure to two or more chemical precursors. Both CVD and ALD are used to synthesize Nixdde due to their ability to produce high-quality films with precise control over thickness and composition.
Aplicaciones Científicas De Investigación
Nixdde has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, Nixdde can be used as a drug delivery system due to its ability to release drugs in a controlled manner. In agriculture, Nixdde can be used as a pesticide due to its ability to kill insects and pests. In environmental science, Nixdde can be used to remove pollutants from water and air due to its ability to absorb and adsorb pollutants.
Propiedades
Número CAS |
117032-45-8 |
|---|---|
Nombre del producto |
Nixdde |
Fórmula molecular |
C35H38N4O6 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
methyl 3-[(11E)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-11-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-6,13-dimethyl-4,10-diazatricyclo[8.3.0.03,7]trideca-1,3(7),5,12-tetraen-12-yl]propanoate |
InChI |
InChI=1S/C35H38N4O6/c1-8-22-20(4)34(42)37-27(22)15-26-18(2)24-13-14-39-30(16-28(24)36-26)19(3)25(10-12-33(41)45-7)31(39)17-29-23(9-11-32(40)44-6)21(5)35(43)38-29/h8,15-17,36H,1,9-14H2,2-7H3,(H,37,42)/b27-15-,31-17+ |
Clave InChI |
CNVMXBANPYIJHF-ZISNHAQESA-N |
SMILES isomérico |
CC1=C(NC2=C1CCN\3C(=C2)C(=C(/C3=C\C4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)/C=C\5/C(=C(C(=O)N5)C)C=C |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
SMILES canónico |
CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C |
Sinónimos |
neobiliverdin IX delta dimethyl ester neobiliverdine IXdelta dimethyl ester NIXDDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




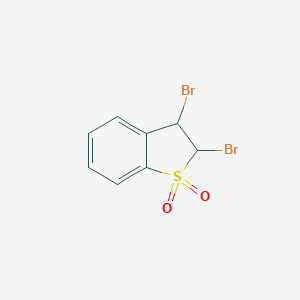
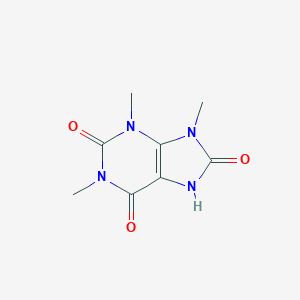
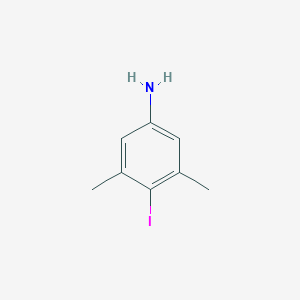
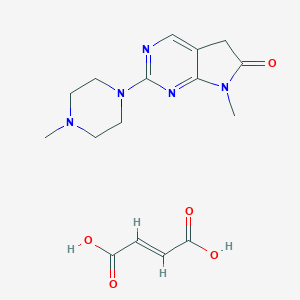
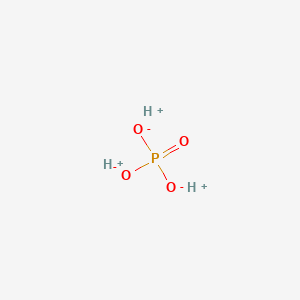

![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)

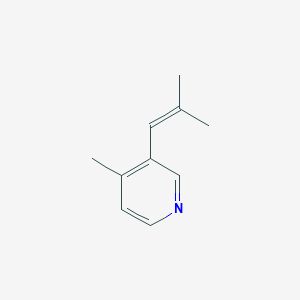

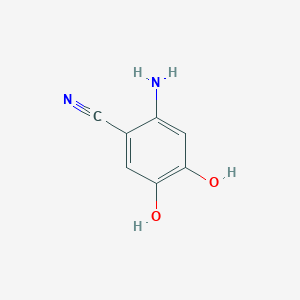

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)